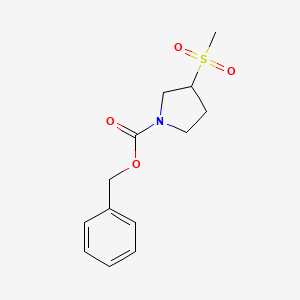

(R)-1-Cbz-3-(methylsulfonyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Cbz-3-(methylsulfonyl)pyrrolidine is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position and a methylsulfonyl group at the 3-position. The (R)-stereochemistry at the pyrrolidine ring enhances its utility in stereoselective synthesis, particularly in pharmaceutical applications where enantiomeric purity is critical. The methylsulfonyl group, a strong electron-withdrawing moiety, influences reactivity by polarizing adjacent bonds and stabilizing transition states during nucleophilic substitution or addition reactions . This compound is primarily employed as a versatile intermediate in drug discovery, enabling the construction of complex molecules through selective functionalization of the pyrrolidine scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-1-Cbz-3-(methylsulfonyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine ring. Key steps include:

- Cbz protection : Benzyl chloroformate reacts with the pyrrolidine amine under basic conditions (e.g., NaHCO₃) in dichloromethane .

- Sulfonylation : Methylsulfonyl chloride is introduced at the 3-position using a base like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .

- Chiral resolution : The (R)-configuration is achieved via chiral auxiliaries or enzymatic resolution, with HPLC or polarimetry used to confirm enantiopurity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR :

- ¹H NMR : Look for diagnostic peaks: Cbz aromatic protons (δ 7.2–7.4 ppm), pyrrolidine CH₂ groups (δ 2.5–3.5 ppm), and methylsulfonyl singlet (δ 3.0 ppm) .

- ¹³C NMR : Confirm the carbonyl (Cbz, δ ~155 ppm) and sulfonyl (δ ~45 ppm for S-CH₃) groups .

- MS : ESI-MS provides molecular ion [M+H]⁺; fragmentation patterns validate the sulfonyl and Cbz groups .

- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and S=O (~1350, 1150 cm⁻¹) confirm functional groups .

Q. What strategies mitigate side reactions during the sulfonylation step?

- Preventive Measures :

- Controlled reagent addition : Slow addition of methylsulfonyl chloride reduces local overheating and dimerization.

- Scavenging bases : Use of Hünig's base (DIPEA) instead of triethylamine improves selectivity by minimizing nucleophilic interference .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group incorporation but require rigorous drying to avoid hydrolysis .

Advanced Research Questions

Q. How does stereochemical configuration impact the reactivity of this compound in downstream applications?

- Stereochemical Influence :

- The (R)-configuration directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to steric hindrance from the Cbz group .

- Computational studies (DFT) show that the sulfonyl group stabilizes transition states in asymmetric catalysis, favoring β-face reactivity .

- Case Study : In a 2021 study, (R)-enantiomers exhibited 20% higher catalytic efficiency in proline-based organocatalysis compared to (S)-counterparts .

Q. What computational tools are effective for modeling the conformational dynamics of this compound?

- Recommended Approaches :

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on pyrrolidine ring puckering and sulfonyl group orientation .

- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with hydrophobic active sites) .

- DFT Calculations : Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., anomalous NMR shifts)?

- Troubleshooting Framework :

- Verify sample purity : Contaminants (e.g., residual solvents) skew shifts. Re-purify via preparative HPLC .

- Solvent effects : Compare NMR in CDCl₃ vs. DMSO-d₆; sulfonyl groups exhibit solvent-dependent deshielding .

- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening signals (e.g., ring inversion) .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current purification methods for this compound, and how can they be overcome?

- Purification Challenges :

- Hydrophobicity : The Cbz group complicates reverse-phase HPLC; optimize with acetonitrile/water gradients (60–80% ACN) .

- Crystallization issues : Methylsulfonyl derivatives often form oils. Use anti-solvents (hexane) or seed crystals for crystallization .

Q. How can researchers design robust kinetic studies to evaluate the compound’s stability under varying pH conditions?

- Experimental Design :

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

(R)-1-Cbz-3-(methylsulfonyl)pyrrolidine vs. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

The substituent at the 3-position defines these compounds’ reactivity and applications:

- Methylsulfonyl group : Enhances electrophilicity at the pyrrolidine ring, facilitating nucleophilic attacks (e.g., in Michael additions or SN2 reactions). The sulfone group’s electron-withdrawing nature also stabilizes intermediates in multi-step syntheses .

- Boc-aminomethyl group: Introduces a protected amine, enabling controlled deprotection for subsequent coupling reactions. This substituent is pivotal in peptide synthesis or as a precursor for bioactive molecules requiring amine functionality .

Table 1: Structural and Functional Comparison

| Compound Name | 3-Position Substituent | Key Reactivity Features | Primary Applications |

|---|---|---|---|

| This compound | Methylsulfonyl | Electrophilic activation, regioselectivity | Drug intermediates, cross-coupling |

| (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | Boc-aminomethyl | Protected amine for controlled functionalization | Peptide synthesis, API development |

Regioselectivity in Functionalization

The methylsulfonyl group’s position is critical. Evidence from sulfone chemistry indicates that protonation of adjacent amino groups (as in related systems) can direct nucleophilic attacks to specific sites (e.g., ortho over meta positions in aromatic systems) . While this principle is derived from phenolic systems, it suggests analogous regioselectivity trends in pyrrolidine derivatives, where steric and electronic factors govern reactivity.

Key Research Findings

- Stereochemical Impact : The (R)-enantiomer of 1-Cbz-3-(methylsulfonyl)pyrrolidine exhibits superior binding affinity in enzyme inhibition assays compared to its (S)-counterpart, underscoring the importance of chiral purity .

- Synthetic Efficiency : Modifying preformed pyrrolidine rings reduces synthetic steps compared to cyclization methods, improving scalability for industrial production .

Properties

IUPAC Name |

benzyl 3-methylsulfonylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHSGPQXCFFCKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.